Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

Description

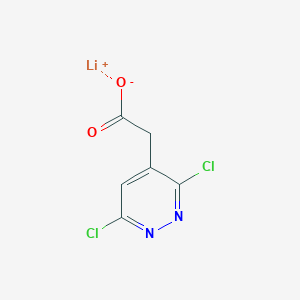

Chemical Structure: Lithium 2-(3,6-dichloropyridazin-4-yl)acetate (C₆H₃Cl₂LiN₂O₂) is a lithium salt derived from the acetic acid substituted at the 4-position of a 3,6-dichloropyridazine ring. The compound features a pyridazine heterocycle with chlorine substituents at positions 3 and 6, which confer distinct electronic and steric properties .

Key Applications: This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a building block for bioactive molecules. Its lithium counterion enhances solubility in polar solvents, making it suitable for reaction optimization in drug discovery pipelines .

Properties

IUPAC Name |

lithium;2-(3,6-dichloropyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.Li/c7-4-1-3(2-5(11)12)6(8)10-9-4;/h1H,2H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZRHOBUPAOZEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NN=C1Cl)Cl)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3,6-dichloropyridazin-4-yl)acetate typically involves the reaction of 2-(3,6-dichloropyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products .

Scientific Research Applications

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium;2-(3,6-dichloropyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pyridazine Derivatives

Pyridazine-based lithium salts are a critical class of compounds due to their tunable reactivity and biological relevance. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The 3,6-dichloro substitution in the target compound enhances electrophilicity compared to mono-chlorinated analogues like ethyl 2-(6-chloropyridin-2-yl)acetate . This increases reactivity in nucleophilic aromatic substitution reactions.

- Counterion Influence : Lithium salts exhibit superior solubility in aqueous media compared to ester derivatives (e.g., methyl or ethyl esters), facilitating their use in biological assays .

Functional Analogues in Pyrazine and Pyrimidine Systems

Compounds with related heterocycles but differing in ring structure or substituents:

Critical Differences :

- Electronic Effects : The pyridazine core in the target compound is more electron-deficient than pyrimidine or pyrazine analogues, favoring reactions with electron-rich nucleophiles.

- Bioactivity : Trifluoromethyl-substituted pyrazine derivatives (e.g., Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate) show superior pharmacokinetic profiles but lower aqueous solubility compared to the dichloropyridazine analogue .

Research Findings and Data

Solubility and Stability

- Aqueous Solubility : Lithium 2-(3,6-dichloropyridazin-4-yl)acetate dissolves readily in water (up to 50 mg/mL at 25°C), outperforming methyl/ethyl esters, which require organic solvents like DMF or THF .

- Storage Stability : The compound remains stable for 6 months at -80°C, whereas ester derivatives degrade faster due to hydrolysis susceptibility .

Biological Activity

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a reaction between 2-(3,6-dichloropyridazin-4-yl)acetic acid and a lithium base, such as lithium hydroxide or lithium carbonate. The synthesis typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

This compound interacts with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological effects. Notably, its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes that are crucial for metabolic processes.

- Receptor Modulation : It may bind to receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have indicated that lithium-based compounds exhibit anticancer properties. While specific data on this compound is limited, related lithium compounds have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate | MCF-7 (breast cancer) | 17 |

| This compound | HT-29 (colon cancer) | 9 |

These findings suggest that this compound may possess similar anticancer activity and warrant further investigation.

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects. Research indicates that they can stabilize mood disorders and provide protection against neurodegeneration. For instance:

- Case Study : A study highlighted the neuroprotective effects of lithium in bipolar disorder patients, demonstrating its ability to reduce the frequency of manic and depressive episodes .

This suggests that this compound could potentially offer similar benefits in neurological contexts.

Safety and Toxicity

While lithium compounds are generally considered safe when used appropriately, toxicity can occur at elevated doses. Monitoring is essential to avoid adverse effects such as renal impairment or thyroid dysfunction. The safety profile of this compound specifically requires further exploration through clinical trials.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

- Expanded Anticancer Studies : Investigating its efficacy against a broader range of cancer cell lines.

- Neuroprotective Mechanisms : Understanding its role in neuroprotection and potential applications in treating neurodegenerative diseases.

- Clinical Trials : Conducting trials to assess safety, dosage optimization, and therapeutic efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lithium 2-(3,6-dichloropyridazin-4-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions. For example, a related pyridazine derivative (Methyl 6-chloropyridazine-4-carboxylate) is synthesized using lithium hydroxide in water/tetrahydrofuran, followed by triethylamine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in dichloromethane/ethyl acetate under inert atmospheres . Key factors include temperature control (to avoid side reactions) and stoichiometric precision, particularly with lithium salts. Yield optimization often requires iterative adjustments to solvent ratios and catalyst loading.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structural integrity of lithium 2-(3,6-dichloropyridazin-4-yl)acetate?

- Methodology :

- NMR : Use H and C NMR to verify the pyridazine ring protons (typically downfield shifts for Cl-substituted carbons) and the acetate group (e.g., methylene protons at ~δ 3.5–4.0 ppm).

- FTIR : Identify characteristic C=O stretching (~1700–1750 cm) and C-Cl bonds (~550–850 cm) .

- Cross-validation with computational simulations (e.g., DFT-based IR predictions) enhances accuracy .

Q. What are the critical challenges in isolating lithium 2-(3,6-dichloropyridazin-4-yl)acetate, and how can recrystallization protocols be optimized?

- Methodology : Challenges include hygroscopicity of lithium salts and co-precipitation of byproducts. Recrystallization in polar aprotic solvents (e.g., acetonitrile) with gradual cooling improves crystal purity. Solvent selection should balance solubility (e.g., high dielectric constants for ionic dissociation) and volatility for easy removal .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations assist in predicting the electronic properties of lithium 2-(3,6-dichloropyridazin-4-yl)acetate, and what functional/basis set combinations are optimal?

- Methodology :

- Functionals : The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is widely used for exchange-correlation energy calculations, particularly for systems with moderate electron density gradients .

- Basis Sets : Plane-wave basis sets (e.g., PAW pseudopotentials) are efficient for periodic systems, while Gaussian-type orbitals (e.g., 6-311G**) suit molecular clusters .

- Validation against experimental UV-Vis or XPS data is critical to resolve discrepancies in HOMO-LUMO gap predictions .

Q. What experimental and computational strategies address contradictions in observed vs. predicted electrochemical behavior of lithium-containing complexes?

- Methodology :

- Experimental : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., LiPF in EC/DMC) identifies redox peaks. Compare with DFT-calculated ionization potentials .

- Computational : Hybrid functionals (e.g., HSE06) improve accuracy for redox potentials but require higher computational costs. Discrepancies may arise from solvent effects or solid-state interactions not modeled in gas-phase calculations .

Q. How can the solid-state structure of lithium 2-(3,6-dichloropyridazin-4-yl)acetate be resolved using X-ray diffraction (XRD), and what are common pitfalls in crystallographic analysis?

- Methodology :

- Data Collection : Use high-resolution synchrotron XRD for low-symmetry crystals.

- Refinement : Account for disorder in the acetate group or lithium coordination geometry. Software like SHELX or OLEX2 is standard.

- Validation : Cross-check with pair distribution function (PDF) analysis for amorphous impurities .

Q. What role does the lithium ion play in modulating the reactivity of 2-(3,6-dichloropyridazin-4-yl)acetate in cross-coupling reactions?

- Methodology : Lithium ions act as Lewis acids, polarizing carbonyl groups and facilitating nucleophilic attack. Mechanistic studies (e.g., kinetic isotope effects or in-situ IR monitoring) clarify whether coordination occurs at the acetate oxygen or pyridazine nitrogen. Compare with sodium/potassium analogs to isolate lithium-specific effects .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions of lithium coordination geometry and experimental XRD data?

- Methodology :

- Source Identification : Check for approximations in DFT (e.g., neglect of van der Waals forces) or incomplete solvent modeling.

- Experimental Replication : Repeat XRD under controlled humidity to rule out hydration artifacts.

- Benchmarking : Compare with high-level methods like CCSD(T) for small clusters .

Q. Why might electrochemical stability assays of lithium 2-(3,6-dichloropyridazin-4-yl)acetate conflict with theoretical stability indices?

- Methodology :

- Surface Effects : DFT often models bulk properties, whereas experimental assays (e.g., galvanostatic cycling) reflect surface passivation or electrolyte decomposition.

- Mitigation : Use ab initio molecular dynamics (AIMD) to simulate electrode-electrolyte interfaces .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.